molecular formula C11H15BrO B2562830 {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene CAS No. 29840-16-2

{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene

Cat. No.: B2562830
CAS No.: 29840-16-2
M. Wt: 243.144
InChI Key: XGAVCXXCAOITHZ-UHFFFAOYSA-N
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Description

{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated ether derivative of benzene, characterized by the presence of a bromine atom, a methyl group, and an ether linkage. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1-bromo-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the brominated alkyl group, forming the ether linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar solvents.

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of ethers, nitriles, or amines.

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of toluene derivatives.

Scientific Research Applications

{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ether linkage provides stability and influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: Similar in structure but lacks the ether linkage.

    Benzyl alcohol: Contains a hydroxyl group instead of the brominated alkyl group.

    1-Bromo-2-methylpropane: Lacks the benzene ring and ether linkage.

Uniqueness

{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene is unique due to its combination of a brominated alkyl group and an ether linkage attached to a benzene ring. This structural arrangement imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

(1-bromo-2-methylpropan-2-yl)oxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVCXXCAOITHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29840-16-2
Record name {[(1-bromo-2-methylpropan-2-yl)oxy]methyl}benzene
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